molecular formula C13H14O4S B1682333 Tibenelast CAS No. 97852-72-7

Tibenelast

Cat. No. B1682333
Key on ui cas rn: 97852-72-7
M. Wt: 266.31 g/mol
InChI Key: PDUXMHXBBXXJFQ-UHFFFAOYSA-N
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Patent
US04552891

Procedure details

Two grams of β-(3,4-diethoxyphenyl)-α-mercaptoacrylic acid were dissolved in 68.5 ml. of dioxane. To the solution were added 2.74 g. of iodine. The solution was heated at 60°-70° C. for 22 hours. The reaction was then poured into 550 ml. of water, decolorized with 11.0 g. of sodium bisulfite, and stirred vigorously for several minutes. The crude product was collected by filtration and dissolved in approximately 15 ml. of a warm 10% sodium hydroxide solution. The alkaline solution was treated with decolorizing carbon and filtered. The solution was allowed to stand at refrigerator temperature overnight. The resulting pink crystals were collected and dissolved in water. Dilute hydrochloric acid was added and the resulting precipitate was collected to give 0.59 g. of the desired title product. Two recrystallizations from 95% ethanol gave white needles, m.p. 243°-245° C.
Name
β-(3,4-diethoxyphenyl)-α-mercaptoacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13]=[C:14]([SH:18])[C:15]([OH:17])=[O:16])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].O1CCOCC1.II.S(=O)(O)[O-].[Na+]>O>[CH2:1]([O:3][C:4]1[C:9]([O:10][CH2:11][CH3:12])=[CH:8][C:7]2[S:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:6]=2[CH:5]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
β-(3,4-diethoxyphenyl)-α-mercaptoacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OCC)C=C(C(=O)O)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution were added 2.74 g
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated at 60°-70° C. for 22 hours
Duration
22 h
ADDITION
Type
ADDITION
Details
The reaction was then poured into 550 ml
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in approximately 15 ml
ADDITION
Type
ADDITION
Details
The alkaline solution was treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to stand at refrigerator temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting pink crystals were collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
ADDITION
Type
ADDITION
Details
Dilute hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
to give 0.59 g

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=CC2=C(C=C(S2)C(=O)O)C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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